5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-{5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine is a complex organic compound that features a combination of pyrazole, thiadiazole, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole and thiadiazole rings, followed by their coupling to form the final compound.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Formation of Thiadiazole Ring: The thiadiazole ring is typically formed through the cyclization of appropriate thiosemicarbazides under acidic conditions.
Coupling Reactions: The final step involves coupling the pyrazole and thiadiazole intermediates using suitable coupling agents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield dehalogenated products.
Scientific Research Applications
N-{5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in advanced materials and electronic devices.
Mechanism of Action
The mechanism of action of N-{5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its binding affinity and interaction with these targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share structural similarities with pyrazole and thiadiazole rings and exhibit a wide range of biological activities.
Indole Derivatives: Indole-containing compounds are known for their diverse pharmacological properties and are structurally related to pyrazole derivatives.
Uniqueness
N-{5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine is unique due to its combination of pyrazole, thiadiazole, and benzyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new therapeutic and material applications.
Properties
Molecular Formula |
C17H15BrClN7S |
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Molecular Weight |
464.8 g/mol |
IUPAC Name |
5-[1-(4-bromopyrazol-1-yl)ethyl]-N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H15BrClN7S/c1-11(26-10-13(18)8-20-26)16-22-23-17(27-16)21-15-6-7-25(24-15)9-12-4-2-3-5-14(12)19/h2-8,10-11H,9H2,1H3,(H,21,23,24) |
InChI Key |
MFQPDTUYBGYHEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(S1)NC2=NN(C=C2)CC3=CC=CC=C3Cl)N4C=C(C=N4)Br |
Origin of Product |
United States |
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